1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride
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Overview
Description
1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride typically involves the reaction of 1-methyl-1H-pyrazole with phosgene or other chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form 1-methyl-1H-pyrazole-3,4-dicarboxylic acid.
Scientific Research Applications
1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives with potential biological activities.
Biology: The compound is studied for its potential as a building block in the development of new drugs and therapeutic agents.
Medicine: Pyrazole derivatives, including this compound, are investigated for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride can be compared with other pyrazole derivatives, such as:
1-methyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different functional groups and applications.
3-methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with distinct biological activities and synthetic routes.
1-methyl-1H-pyrazole-3,4-diamine dihydrochloride: A related compound with different chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure, reactivity, and applications.
Properties
IUPAC Name |
1-methylpyrazole-3,4-dicarbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-10-2-3(5(7)11)4(9-10)6(8)12/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTRWLPTZOWHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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